molecular formula C11H12ClF3N2O2 B1452384 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride CAS No. 267659-71-2

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

Cat. No. B1452384
CAS RN: 267659-71-2
M. Wt: 296.67 g/mol
InChI Key: HKEVKJNOHPGMOQ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H12ClF3N2O2 and a molecular weight of 296.674 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is 1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-8(2-4-9)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Derivatives and Metabolism

Arylpiperazine derivatives, including 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride, are clinically relevant, especially in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines. These metabolites have varied effects on serotonin receptors and other neurotransmitter receptors, although some remain largely unexplored despite their uncontrolled use. The extensive tissue distribution, including the brain, and the metabolism of these derivatives underline their potential in therapeutic applications and the importance of understanding their pharmacokinetics (Caccia, 2007).

Antimycobacterial Activity

Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold in medicinal chemistry highlights its importance in developing safer, selective, and cost-effective antimycobacterial agents. This review emphasizes the structural diversity of piperazine-based molecules and their potential in addressing tuberculosis, a global health issue (Girase et al., 2020).

Therapeutic Patents and Molecular Designs

Piperazine derivatives have been incorporated into various therapeutic uses, such as antipsychotics, antihistamines, and anticancer agents. The modification of the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. This review outlines the variety of molecular designs bearing the piperazine entity, showcasing its broad potential in pharmacology and the flexible nature of the scaffold in drug discovery (Rathi et al., 2016).

Pharmacophoric Groups and Receptor Binding

Arylcycloalkylamines, including phenyl piperidines and piperazines, act as pharmacophoric groups in several antipsychotic agents. The review of past studies shows that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. This paper explores the roles of common pharmacophoric groups in the design and selectivity of agents targeting these receptors, underlining the critical role of structural components in medicinal chemistry (Sikazwe et al., 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-8(2-4-9)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEVKJNOHPGMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695795
Record name 1-[4-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

CAS RN

267659-71-2
Record name 1-[4-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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